

# "CAS number 18502-05-1 properties and synthesis"

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## Compound of Interest

Compound Name: 2-(1H-Imidazol-4-yl)acetonitrile

Cat. No.: B099937

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An In-depth Technical Guide to **2-(1H-imidazol-4-yl)acetonitrile** (CAS 18502-05-1)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-(1H-imidazol-4-yl)acetonitrile**, also known as 4(5)-Cyanomethylimidazole, is a heterocyclic compound featuring an imidazole ring coupled to an acetonitrile group. The imidazole moiety is a critical pharmacophore present in numerous biologically active molecules and pharmaceuticals, including the essential amino acid histidine. This compound serves as a versatile and valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and agrochemicals.<sup>[1]</sup> Its unique electronic and structural properties make it a key intermediate for creating more complex molecular architectures, especially in the synthesis of compounds targeting neurological disorders and in studies involving enzyme inhibition.<sup>[2]</sup>

## Chemical and Physical Properties

The key physicochemical properties of **2-(1H-imidazol-4-yl)acetonitrile** are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Citation(s)
CAS Number	18502-05-1	[2][3][4]
IUPAC Name	2-(1H-imidazol-4-yl)acetonitrile	[3][5]
Synonyms	4(5)-Cyanomethylimidazole, 1H-Imidazole-5-acetonitrile	[2][6]
Molecular Formula	C <sub>5</sub> H <sub>5</sub> N <sub>3</sub>	[1][4][5]
Molecular Weight	107.11 g/mol	[3][4]
Appearance	White to light yellow or green crystalline powder/solid	[1][2]
Melting Point	138 - 143 °C	[1][7]
Boiling Point	393.6 °C at 760 mmHg	[4]
Density	1.228 g/cm <sup>3</sup>	[4]
Flash Point	132.1 °C	[4]
Water Solubility	Insoluble	[6][8]
LogP	0.47578	[4]
Storage Conditions	Sealed in dry, room temperature	[3]

## Spectroscopic Data

While specific spectra for CAS 18502-05-1 are not widely published, the expected spectroscopic features can be inferred from its structure and data on analogous compounds.

- <sup>1</sup>H NMR: The spectrum is expected to show distinct signals for the protons on the imidazole ring, typically in the range of  $\delta$  7.0–8.5 ppm, and a singlet for the methylene (-CH<sub>2</sub>-) protons adjacent to the nitrile group, likely around  $\delta$  3.8–4.2 ppm.[3]
- <sup>13</sup>C NMR: The carbon of the nitrile group (C $\equiv$ N) is expected to resonate around  $\delta$  115–120 ppm.[3]

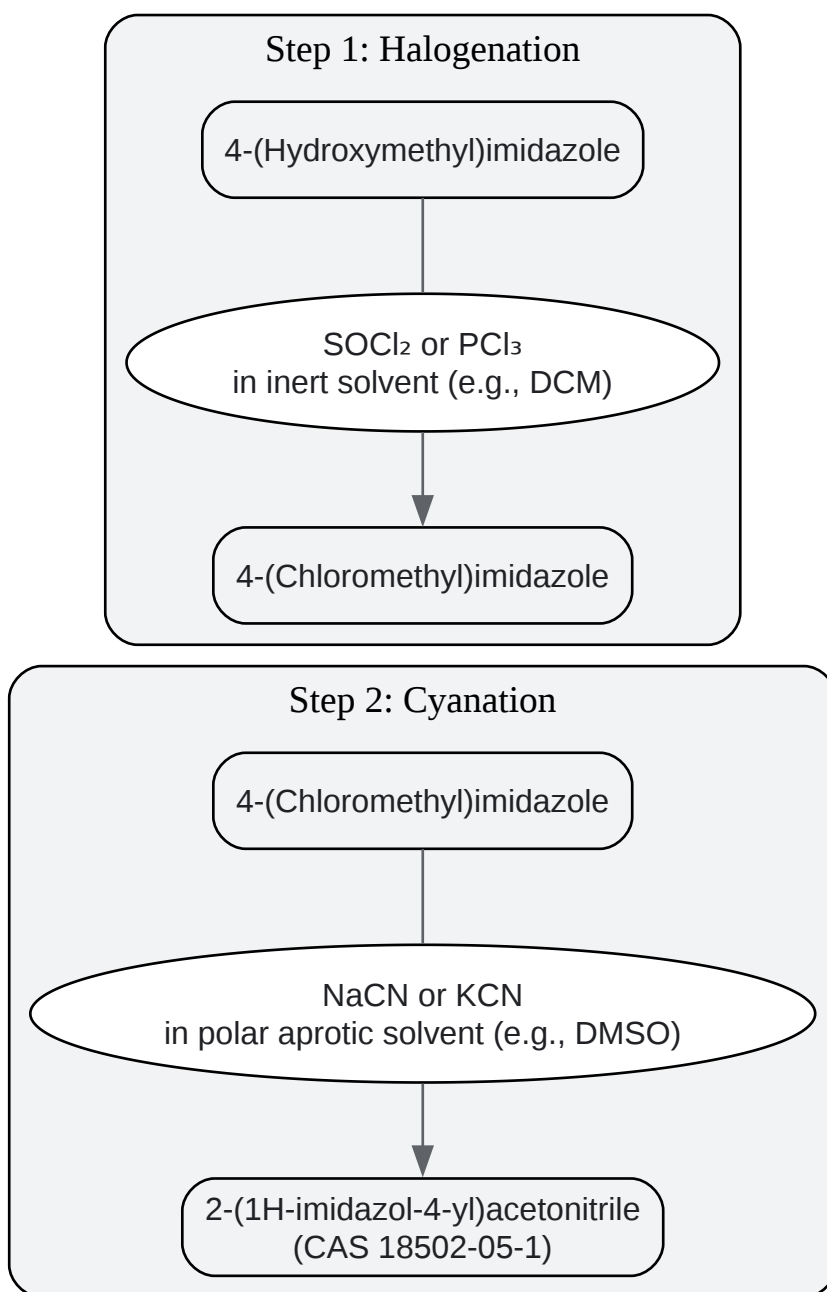
- Infrared (IR) Spectroscopy: A sharp and characteristic absorption peak is expected in the range of 2214–2250  $\text{cm}^{-1}$  for the nitrile ( $\text{C}\equiv\text{N}$ ) stretching vibration.<sup>[3][9]</sup>
- Mass Spectrometry: The molecular ion peak ( $[\text{M}+\text{H}]^+$ ) should be observed at approximately  $m/z$  108.06, corresponding to its molecular formula.<sup>[3]</sup>

## Synthesis Protocols

A specific, detailed experimental protocol for the synthesis of **2-(1H-imidazol-4-yl)acetonitrile** is not readily available in peer-reviewed literature. However, a plausible and commonly employed synthetic strategy involves a two-step conversion from the commercially available precursor, 4-(hydroxymethyl)imidazole. This proposed method is based on standard organic chemistry transformations.

### Proposed Synthesis from 4-(Hydroxymethyl)imidazole

The overall transformation involves the conversion of the primary alcohol to a good leaving group (e.g., a halide or sulfonate ester), followed by nucleophilic substitution with a cyanide salt.



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**Caption:** Proposed two-step synthesis of **2-(1H-imidazol-4-yl)acetonitrile**.

## Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-(Chloromethyl)imidazole hydrochloride

- **Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 4-(hydroxymethyl)imidazole (1.0 eq).
- **Reagent Addition:** Dissolve the starting material in a suitable inert solvent like dichloromethane (DCM) or chloroform. Cool the solution to 0 °C using an ice bath.
- Add thionyl chloride (SOCl<sub>2</sub>) (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture and carefully quench with a saturated sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure to yield the crude 4-(chloromethyl)imidazole intermediate, which is often carried forward without further purification.

#### Step 2: Synthesis of **2-(1H-imidazol-4-yl)acetonitrile**

- **Setup:** In a round-bottom flask, dissolve the crude 4-(chloromethyl)imidazole intermediate (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
- **Reagent Addition:** Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq) to the solution in one portion.
- **Reaction:** Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
- **Workup and Purification:** Cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under vacuum. The crude product can be purified by column chromatography on silica gel to afford the final product, **2-(1H-imidazol-4-yl)acetonitrile**.

## Biological Activity and Signaling Pathways

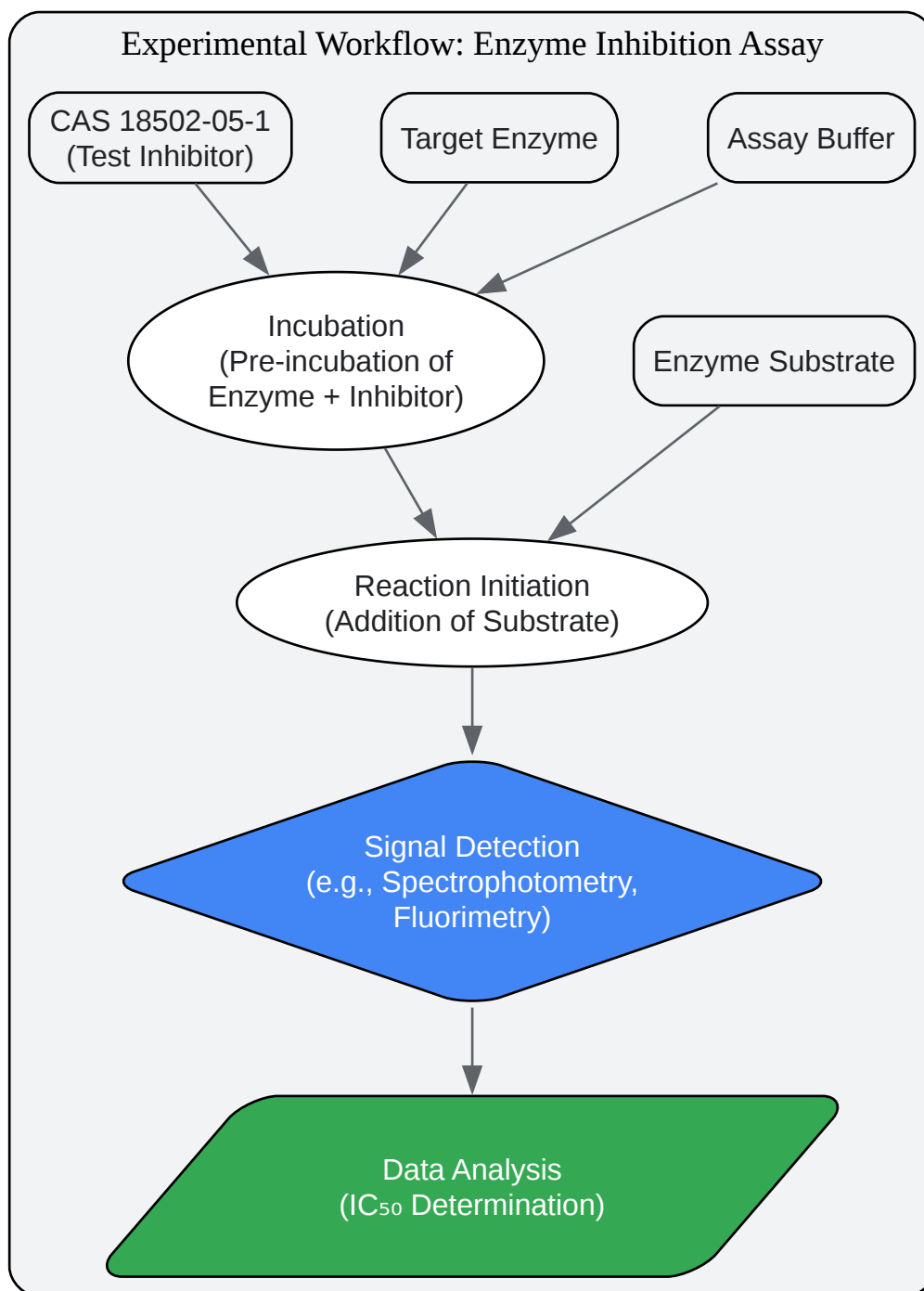
While specific studies detailing the biological activity of CAS 18502-05-1 are limited, the broader class of imidazole derivatives is well-documented for a wide range of pharmacological effects. These compounds are known to interact with various biological targets due to the imidazole ring's ability to act as a hydrogen bond donor and acceptor and to coordinate with metal ions in enzyme active sites.

### Potential Biological Roles:

- **Enzyme Inhibition:** Imidazole-containing compounds are known inhibitors of various enzymes. For instance, they can target enzymes crucial for the survival of pathogens or the proliferation of cancer cells.[\[3\]](#)
- **Antimicrobial Activity:** Many imidazole derivatives exhibit potent activity against bacteria and fungi.[\[6\]](#)
- **Anticancer Properties:** The imidazole scaffold is present in several anticancer agents. Their mechanism of action can involve the inhibition of kinases, disruption of microtubule dynamics, or intercalation with DNA, leading to apoptosis.[\[3\]](#)[\[10\]](#)

## Conceptual Signaling Pathway: Enzyme Inhibition

Given its structure, **2-(1H-imidazol-4-yl)acetonitrile** could potentially act as an inhibitor in various enzymatic pathways. The diagram below illustrates a conceptual workflow for evaluating its inhibitory effects on a target enzyme.



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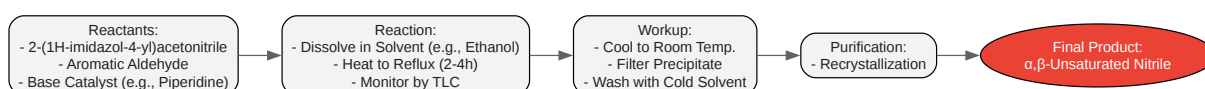
**Caption:** General workflow for evaluating the enzyme inhibitory activity of a compound.

## Applications in Synthesis

**2-(1H-imidazol-4-yl)acetonitrile** is a valuable intermediate for synthesizing more complex molecules. The active methylene group adjacent to the nitrile makes it a suitable substrate for various carbon-carbon bond-forming reactions, such as the Knoevenagel condensation.

## Representative Experimental Workflow: Knoevenagel Condensation

This workflow details the use of an imidazole acetonitrile derivative in a Knoevenagel condensation with an aromatic aldehyde to form a substituted acrylonitrile, a common scaffold in medicinal chemistry.<sup>[11]</sup>



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**Caption:** Workflow for a Knoevenagel condensation using an imidazole acetonitrile derivative.

## Safety Information

This compound is classified as hazardous and requires careful handling in a laboratory setting.

Hazard Class	Description	Citation(s)
GHS Pictograms	GHS06 (Skull and crossbones), GHS07 (Exclamation mark)	[3]
Signal Word	Danger	[3]
Hazard Codes	H301, H311, H331	[3]
Description	Toxic if swallowed, in contact with skin or if inhaled	[3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated



fume hood.

## Conclusion

**2-(1H-imidazol-4-yl)acetonitrile** (CAS 18502-05-1) is a chemical intermediate with significant potential in synthetic and medicinal chemistry. While detailed studies on its specific biological roles are not abundant in the public domain, its structural similarity to other biologically active imidazoles suggests it is a promising scaffold for the development of new pharmaceuticals. The information and proposed protocols provided in this guide serve as a foundational resource for researchers aiming to utilize this compound in their work.

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